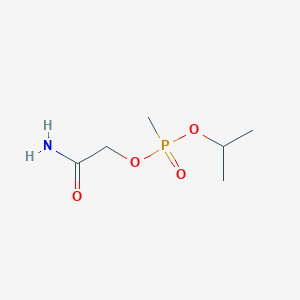
2-Amino-2-oxoethyl propan-2-yl methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-oxoethyl propan-2-yl methylphosphonate is an organic compound with a unique structure that includes both amino and phosphonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-oxoethyl propan-2-yl methylphosphonate typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the reaction of 2-amino-2-oxoethyl chloride with propan-2-yl methylphosphonate in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-oxoethyl propan-2-yl methylphosphonate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the oxo group may yield alcohol derivatives.
Scientific Research Applications
2-Amino-2-oxoethyl propan-2-yl methylphosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Amino-2-oxoethyl propan-2-yl methylphosphonate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phosphonate group can participate in coordination with metal ions. These interactions can influence enzyme activity and other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylpropan-1-ol: Similar in structure but lacks the phosphonate group.
Aminomethyl propanol: Contains an amino and hydroxyl group but no phosphonate group.
Properties
CAS No. |
61388-29-2 |
|---|---|
Molecular Formula |
C6H14NO4P |
Molecular Weight |
195.15 g/mol |
IUPAC Name |
2-[methyl(propan-2-yloxy)phosphoryl]oxyacetamide |
InChI |
InChI=1S/C6H14NO4P/c1-5(2)11-12(3,9)10-4-6(7)8/h5H,4H2,1-3H3,(H2,7,8) |
InChI Key |
VVLQHBPTEGDDOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(C)OCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


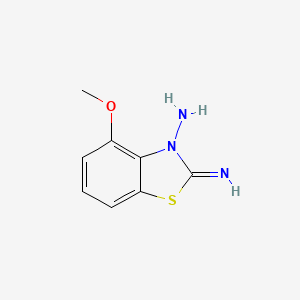
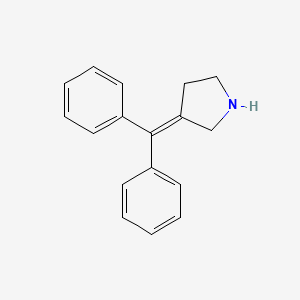
![3,6-Dimethyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14583621.png)
![5,5-Dimethyl-5,6-dihydrobenzo[a]phenazin-6-ol](/img/structure/B14583623.png)
![4,4'-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14583628.png)
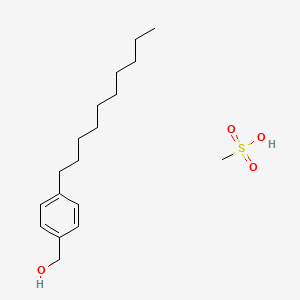
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14583657.png)
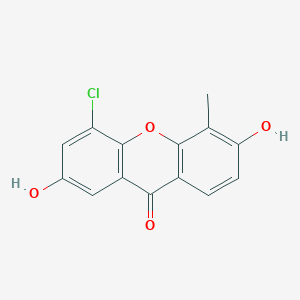
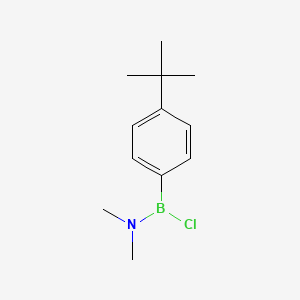

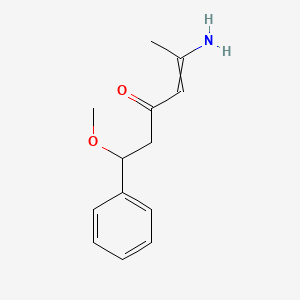
![2-[(4-Chlorophenyl)(hydroxyimino)methyl]-6-methylphenyl acetate](/img/structure/B14583679.png)
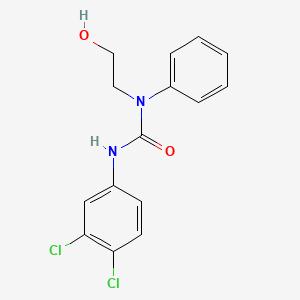
![(1R)-Bicyclo[3.2.1]oct-2-ene](/img/structure/B14583694.png)
